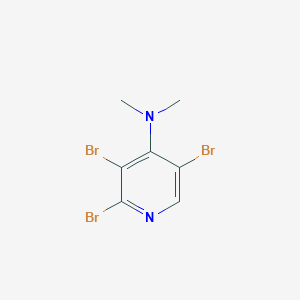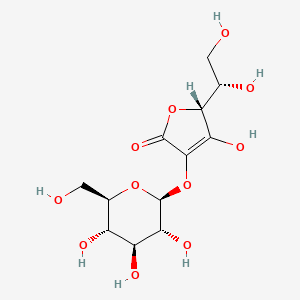
2-o-beta-d-Glucopyranosyl-l-ascorbic acid
Overview
Description
2-o-beta-d-Glucopyranosyl-l-ascorbic acid is a natural product found in Lycium barbarum with data available.
Scientific Research Applications
Enzymatic Synthesis and Biological Activity : It was synthesized using cellulase derived from Trichoderma sp., showing pro-vitamin C activity in rats fed a vitamin C-deficient diet. This synthesis suggests potential applications in food and pharmaceuticals (Toyada-Ono et al., 2005).
Isolation from Lycium Fruit : Isolated from Lycium fruit, it was found to increase blood ascorbic acid levels in rats, suggesting potential nutritional and therapeutic applications (Toyoda-Ono et al., 2004).
Antioxidant Activities : Exhibits continuous antioxidant activities and is less allergenic to the body. It can be hydrolyzed by beta-glucosidase to release L-ascorbic acid, indicating potential for food preservation and health supplements (Qiu Juan-ping, 2010).
Biocatalytic Synthesis : A preferred method for its production is enzymatic synthesis, highlighting its non-reducibility, antioxidation, and decomposition into L-ascorbic acid and glucose, making it suitable for industrial applications (Qi et al., 2021).
Applications in Food, Medicines, and Cosmetics : Due to its resistance to reduction and oxidation and easy degradation to release L-ascorbic acid and glucose, it has commercial uses in various sectors (Tao et al., 2019).
Immunomodulatory Effects : It modulates microbiota in the small intestine and colon and exerts an immunomodulatory effect on cyclophosphamide-treated mice, indicating potential therapeutic applications (Huang et al., 2020).
Collagen Synthesis in Human Skin Fibroblasts : Stimulates collagen synthesis in human skin fibroblasts and promotes their proliferation, suggesting applications in dermatology and cosmetic products (Yamamoto et al., 1992).
Bioavailability in Humans : Demonstrated to be hydrolyzed by intestinal maltase and acts as ascorbic acid in humans, supporting its use as a functional food ingredient (Nakamura & Oku, 2009).
Anti-Aging Activities : Offers protection against cellular damage and senescence in human dermal fibroblasts, presenting potential for anti-aging skincare products (Taniguchi et al., 2012).
properties
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2/t3-,4+,5+,6-,7+,9+,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSJBGYKDYSOAE-DNYNHWTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C([C@H](OC2=O)[C@H](CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-o-beta-d-Glucopyranosyl-l-ascorbic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



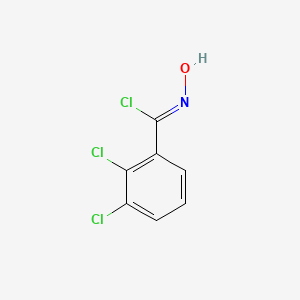
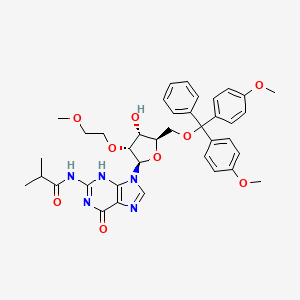
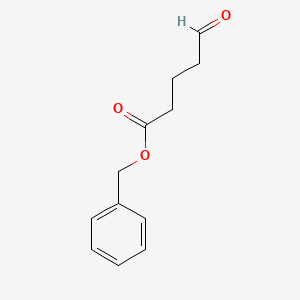
![Methyl (4R)-4-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate](/img/structure/B8016298.png)
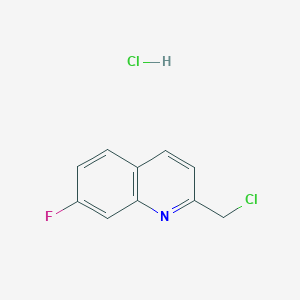
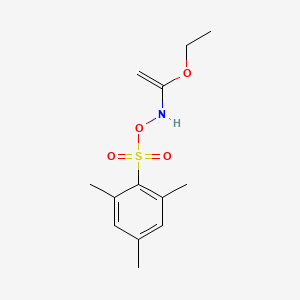
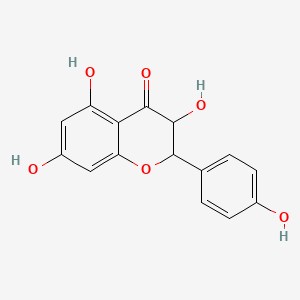
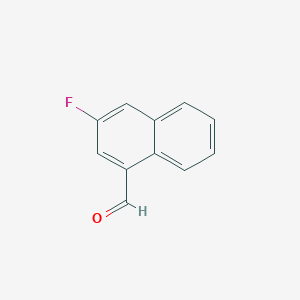
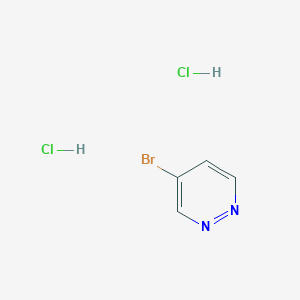
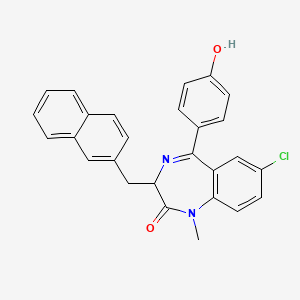
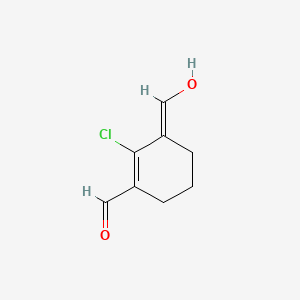
![2-[[Carboxy(hydroxy)methyl]disulfanyl]-2-hydroxyacetic acid](/img/structure/B8016349.png)
![(3a'R,4R,7a'R)-2,2,2',2'-tetramethyldihydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'(4'H)-one](/img/structure/B8016360.png)
